molecular formula C14H8ClF3O3 B8193880 4'-Chloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

4'-Chloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193880
M. Wt: 316.66 g/mol
InChI Key: BBWLLRISUZZXAZ-UHFFFAOYSA-N
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Description

4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a compound characterized by the presence of a trifluoromethoxy group, a chloro substituent, and a carboxylic acid functional group on a biphenyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the trifluoromethylation of a biphenyl intermediate, followed by chlorination and carboxylation. The reaction conditions often require the use of strong bases, such as tert-butyllithium, and specific solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The chloro substituent can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylacetic acid
  • 4’-Chloro-5-(trifluoromethoxy)[1,1’-biphenyl]-3-methanol

Comparison: Compared to similar compounds, 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a chloro and a trifluoromethoxy group on the biphenyl scaffold. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLLRISUZZXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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